5-ethynyl-6-fluoropyridin-2-amine
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Overview
Description
5-ethynyl-6-fluoropyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with an ethynyl group at the 5-position and a fluorine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-6-fluoropyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Ethynylation: The ethynyl group can be introduced using ethynylating agents like ethynyltrimethylsilane in the presence of a base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethynyl-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-ethynyl-6-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl and fluorine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
5-ethenyl-6-fluoropyridin-2-amine: Similar structure but with a vinyl group instead of an ethynyl group.
2-amino-5-fluoropyridine: Lacks the ethynyl group but retains the fluorine and amino substituents.
5-chloro-2,3,6-trifluoropyridine: Contains multiple fluorine atoms and a chlorine substituent.
Uniqueness
5-ethynyl-6-fluoropyridin-2-amine is unique due to the presence of both an ethynyl and a fluorine group on the pyridine ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethynyl-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDWVRUHODKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824299-95-7 |
Source
|
Record name | 5-ethynyl-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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